1,1,1,5-Tetrachloro-3-methylhexane
Description
1,1,1,5-Tetrachloro-3-methylhexane is a chlorinated alkane derivative with a branched hexane backbone substituted with four chlorine atoms (three at the C1 position and one at C5) and a methyl group at C3. Its molecular formula is C₇H₁₂Cl₄, distinguishing it from linear or fully chlorinated alkanes. Chlorinated alkanes like this compound are typically associated with environmental persistence and bioaccumulation risks due to their stability .
Properties
CAS No. |
13275-22-4 |
|---|---|
Molecular Formula |
C7H12Cl4 |
Molecular Weight |
238.0 g/mol |
IUPAC Name |
1,1,1,5-tetrachloro-3-methylhexane |
InChI |
InChI=1S/C7H12Cl4/c1-5(3-6(2)8)4-7(9,10)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
SFPGZZPIIXICPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)Cl)CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,5-Tetrachloro-3-methylhexane can be synthesized through the chlorination of 3-methylhexane. The process involves the substitution of hydrogen atoms with chlorine atoms. The reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like ultraviolet light or heat to initiate the reaction. The reaction conditions must be carefully controlled to ensure the selective chlorination at the desired positions on the hexane chain.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are carried out in reactors equipped with temperature and pressure control systems to optimize the yield and purity of the product. The chlorination reaction is monitored to prevent over-chlorination and to ensure the selective formation of the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,1,1,5-Tetrachloro-3-methylhexane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo dehydrochlorination to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Dehydrochlorination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Major Products Formed
Substitution: Formation of compounds with different functional groups replacing the chlorine atoms.
Elimination: Formation of alkenes with varying degrees of unsaturation.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.
Scientific Research Applications
1,1,1,5-Tetrachloro-3-methylhexane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,1,1,5-tetrachloro-3-methylhexane involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of adducts. These interactions can disrupt normal cellular functions and biochemical pathways, resulting in various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Properties
The compound is compared below with key analogs, focusing on chain length, branching, chlorine substitution patterns, and physicochemical properties inferred from available data.
Table 1: Comparative Analysis of Chlorinated Alkanes/Alkenes
Key Findings
Chain Length and Branching :
- The hexane backbone of this compound confers higher molecular weight and hydrophobicity compared to 1,1,1,5-Tetrachloropentane (C5) and 1,1,2,2-Tetrachloroethane (C2). Branching at C3 likely reduces its boiling point relative to linear isomers, a trend observed in γ-methylhexane derivatives .
Chlorine Substitution Patterns: The 1,1,1,5-substitution in the target compound contrasts with the adjacent 1,1,2,2-chlorination in tetrachloroethane.
Similar behavior is plausible for the target compound.
Regulatory Considerations: Tetrachloroethylene is subject to rigorous risk evaluations under TSCA and REACH due to carcinogenicity . The absence of regulatory data for this compound in the provided evidence suggests a need for further hazard assessment.
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